2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid
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Overview
Description
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid is an organic compound with a complex structure that includes multiple carboxylic acid and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the hydrothermal reaction of transition-metal salts with tripodal tricarboxylic acids. For example, the reaction of 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid with metal salts under hydrothermal conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of hydrothermal synthesis and coordination polymer formation can be adapted for large-scale production. This typically involves the use of high-pressure reactors and controlled temperature conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of coordination polymers and metal-organic frameworks.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique opto-electronic properties.
Mechanism of Action
The mechanism of action of 2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid involves its ability to form stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Similar structure with additional carboxylic acid groups.
2-(4-hydroxyphenylazo)benzoic acid: Contains an azo group and is used in mass spectrometry.
Uniqueness
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid is unique due to its specific arrangement of carboxylic acid and hydroxyl groups, which allows it to form stable coordination complexes with metal ions. This property makes it particularly useful in the synthesis of coordination polymers and metal-organic frameworks.
Properties
Molecular Formula |
C21H14O8 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C21H14O8/c22-17-5-2-11(8-15(17)20(26)27)10-1-4-13(14(7-10)19(24)25)12-3-6-18(23)16(9-12)21(28)29/h1-9,22-23H,(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
ASAOJPNOEUMWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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